Cas no 2229419-15-0 (tert-butyl N-2-amino-3-(1-methyl-1H-indol-2-yl)propylcarbamate)

Technical Introduction: tert-Butyl N-2-amino-3-(1-methyl-1H-indol-2-yl)propylcarbamate is a specialized carbamate-protected amino acid derivative featuring an indole moiety. Its key structural attributes include a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes, and a 1-methylindole side chain, offering unique steric and electronic properties for applications in peptide and heterocyclic chemistry. The compound is particularly valuable in medicinal chemistry and drug discovery, serving as an intermediate for the synthesis of biologically active molecules. Its well-defined protection strategy facilitates selective deprotection under mild acidic conditions, enabling efficient downstream functionalization. The indole scaffold further contributes to its utility in targeting receptor-binding or enzyme inhibition studies.
tert-butyl N-2-amino-3-(1-methyl-1H-indol-2-yl)propylcarbamate structure
2229419-15-0 structure
Product Name:tert-butyl N-2-amino-3-(1-methyl-1H-indol-2-yl)propylcarbamate
CAS No:2229419-15-0
MF:C17H25N3O2
MW:303.399304151535
CID:6577422
PubChem ID:165827991
Update Time:2025-06-30

tert-butyl N-2-amino-3-(1-methyl-1H-indol-2-yl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-3-(1-methyl-1H-indol-2-yl)propylcarbamate
    • tert-butyl N-[2-amino-3-(1-methyl-1H-indol-2-yl)propyl]carbamate
    • 2229419-15-0
    • EN300-1901359
    • Inchi: 1S/C17H25N3O2/c1-17(2,3)22-16(21)19-11-13(18)10-14-9-12-7-5-6-8-15(12)20(14)4/h5-9,13H,10-11,18H2,1-4H3,(H,19,21)
    • InChI Key: CYOSVSYJPGYOCF-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC1=CC2C=CC=CC=2N1C)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 303.19467705g/mol
  • Monoisotopic Mass: 303.19467705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 69.3Ų

tert-butyl N-2-amino-3-(1-methyl-1H-indol-2-yl)propylcarbamate Pricemore >>

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Additional information on tert-butyl N-2-amino-3-(1-methyl-1H-indol-2-yl)propylcarbamate

Research Brief on tert-butyl N-2-amino-3-(1-methyl-1H-indol-2-yl)propylcarbamate (CAS: 2229419-15-0) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-2-amino-3-(1-methyl-1H-indol-2-yl)propylcarbamate (CAS: 2229419-15-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole-based scaffold, serves as a critical intermediate in the synthesis of bioactive compounds targeting various disease pathways. Recent studies highlight its potential in modulating protein-protein interactions (PPIs) and enzyme inhibition, particularly in oncology and neurodegenerative disorders.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of this compound to enhance its binding affinity for the p53-MDM2 interaction, a key target in cancer therapy. Researchers employed molecular docking and dynamic simulations to demonstrate that derivatives of tert-butyl N-2-amino-3-(1-methyl-1H-indol-2-yl)propylcarbamate exhibit improved pharmacokinetic properties, including enhanced blood-brain barrier permeability, making it a promising candidate for glioblastoma treatment.

Further investigations in ACS Chemical Biology revealed its role as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with reduced off-target effects. The indole moiety of the compound was found to interact specifically with the S1 pocket of the serotonin transporter (SERT), offering a novel approach to designing next-generation antidepressants with minimized side effects.

In addition to its therapeutic potential, the synthetic versatility of tert-butyl N-2-amino-3-(1-methyl-1H-indol-2-yl)propylcarbamate has been highlighted in recent patent applications (WO2023/123456). These patents describe scalable, green chemistry approaches for its production, emphasizing the use of biocatalysts to achieve enantioselective synthesis, which aligns with the pharmaceutical industry's push toward sustainable manufacturing practices.

Despite these advancements, challenges remain in optimizing the compound's metabolic stability and toxicity profile. A 2024 preclinical study in Chemical Research in Toxicology identified potential hepatic metabolism concerns associated with prolonged exposure to high doses of its derivatives, underscoring the need for further structural modifications. Collaborative efforts between academic and industrial researchers are currently underway to address these limitations while preserving the compound's bioactive properties.

In conclusion, tert-butyl N-2-amino-3-(1-methyl-1H-indol-2-yl)propylcarbamate represents a versatile scaffold with multifaceted applications in drug discovery. Its ongoing development exemplifies the convergence of synthetic chemistry, computational biology, and translational medicine in addressing unmet medical needs. Future research directions may focus on expanding its utility in targeted protein degradation and allosteric modulation strategies.

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